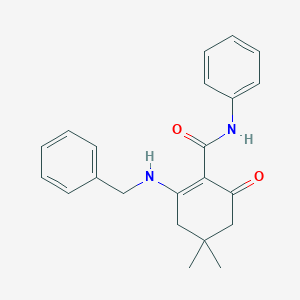
2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenylcyclohexene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenylcyclohexene-1-carboxamide” is a chemical entity with significant interest in various scientific fields. This compound has been studied for its unique properties and potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential for further research.
Preparation Methods
The preparation of “2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenylcyclohexene-1-carboxamide” involves specific synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate raw materials and reagents. The process may involve multiple steps, including the formation of intermediate compounds, purification, and final product isolation. Industrial production methods often optimize these steps to achieve high yield and purity. Specific details on the synthetic routes and reaction conditions for “this compound” can be found in various chemical literature and patents .
Chemical Reactions Analysis
“2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenylcyclohexene-1-carboxamide” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may use reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles or electrophiles to replace specific functional groups. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
The compound “2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenylcyclohexene-1-carboxamide” has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in various synthetic processes. In biology, it may be studied for its interactions with biological molecules and potential therapeutic effects. In medicine, “this compound” could be explored for its pharmacological properties and potential as a drug candidate. Industrial applications may include its use in the production of materials, chemicals, or other products. The versatility of “this compound” makes it a valuable compound for research and development .
Mechanism of Action
The mechanism of action of “2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenylcyclohexene-1-carboxamide” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. For example, the compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Understanding the molecular targets and pathways involved can provide insights into the compound’s effects and potential therapeutic applications .
Comparison with Similar Compounds
When comparing “2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenylcyclohexene-1-carboxamide” with similar compounds, it is essential to highlight its unique properties and applications. Similar compounds may share structural features or functional groups, but “this compound” may exhibit distinct reactivity, stability, or biological activity. Some similar compounds include those with related chemical structures or similar functional groups. The comparison can help identify the advantages and limitations of “this compound” in various applications .
Properties
IUPAC Name |
2-(benzylamino)-4,4-dimethyl-6-oxo-N-phenylcyclohexene-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-22(2)13-18(23-15-16-9-5-3-6-10-16)20(19(25)14-22)21(26)24-17-11-7-4-8-12-17/h3-12,23H,13-15H2,1-2H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCNRMGEYKUIRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C(=O)NC2=CC=CC=C2)NCC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=C(C(=O)C1)C(=O)NC2=CC=CC=C2)NCC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














